molecular formula C17H24N2O4S2 B2896335 2-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1795491-53-0

2-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B2896335
CAS No.: 1795491-53-0
M. Wt: 384.51
InChI Key: GKIKZZLAMICQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound contains several functional groups, including a benzoyl group, a piperidine ring, a sulfonyl group, and an acetamide group, which contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide can involve multiple steps, starting from readily available starting materials. A typical synthetic route may include the following steps:

  • Preparation of 2-(ethylthio)benzoic acid:

  • Formation of 1-(2-(ethylthio)benzoyl)piperidine: : The prepared 2-(ethylthio)benzoic acid can be converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride can then react with piperidine to form the benzoylated piperidine derivative.

  • Sulfonylation: : The benzoylated piperidine compound can undergo sulfonylation using a sulfonyl chloride reagent, introducing the sulfonyl group at the piperidine ring.

  • N-Methylation: : Finally, the resulting compound can be methylated at the nitrogen atom of the acetamide group using reagents like methyl iodide under basic conditions.

Industrial Production Methods

The industrial production of this compound may involve the optimization of reaction conditions, scaling up the synthesis process, and employing continuous flow reactors to ensure efficient and consistent production. Key factors to consider include the choice of solvents, catalysts, and reaction temperatures to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound 2-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide can undergo various chemical reactions, including:

  • Oxidation: : The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The nitro or carbonyl groups, if present, can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving group attached to the sulfonyl group.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

  • Reduction: : Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents.

  • Substitution: : Nucleophiles like amines, alcohols, or thiols, in the presence of suitable bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield the corresponding sulfoxide or sulfone, while substitution reactions at the sulfonyl group can produce a wide range of substituted derivatives.

Scientific Research Applications

The compound 2-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide has several potential scientific research applications, including:

  • Chemistry: : Its unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.

  • Biology: : The compound may exhibit bioactivity, making it a candidate for investigating biological pathways and interactions with proteins, enzymes, or receptors.

  • Medicine: : Due to its potential bioactivity, it could be explored for therapeutic applications, including drug development for various diseases.

  • Industry: : Its reactivity and functional groups make it useful in the development of materials, coatings, or catalysts for industrial processes.

Mechanism of Action

The mechanism by which 2-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide exerts its effects depends on its specific applications. For example, in a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific physiological responses. The exact molecular targets and pathways involved can vary and require detailed experimental investigation to elucidate.

Comparison with Similar Compounds

Comparison with Other Compounds

When compared to similar compounds, 2-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide may exhibit unique properties due to its specific combination of functional groups. For example:

  • Benzoyl group: : Contributes to the compound's aromatic character and potential interactions with biological targets.

  • Piperidine ring: : Provides a flexible and conformationally diverse scaffold.

  • Sulfonyl group: : Imparts reactivity towards nucleophiles and stability under various conditions.

  • Ethylthio group: : Can undergo oxidation to form sulfoxides or sulfones, adding further versatility.

List of Similar Compounds

  • N-benzoylpiperidine derivatives: : Compounds with benzoyl and piperidine groups, which may share similar structural features and reactivity.

  • Sulfonyl amides: : Compounds containing sulfonyl and amide groups, known for their stability and diverse applications.

  • Thioether compounds: : Molecules with sulfur-containing functional groups, which can undergo oxidation and substitution reactions.

These comparisons highlight the unique combination of functional groups in This compound and its potential for diverse applications in scientific research.

Properties

IUPAC Name

2-[1-(2-ethylsulfanylbenzoyl)piperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S2/c1-3-24-15-7-5-4-6-14(15)17(21)19-10-8-13(9-11-19)25(22,23)12-16(20)18-2/h4-7,13H,3,8-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIKZZLAMICQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.